molecular formula C10H12N4O3 B7709231 N-(4-acetamidophenyl)-2-hydrazinyl-2-oxoacetamide CAS No. 329783-00-8

N-(4-acetamidophenyl)-2-hydrazinyl-2-oxoacetamide

Cat. No.: B7709231
CAS No.: 329783-00-8
M. Wt: 236.23 g/mol
InChI Key: YHEGELDVLHDMMV-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-hydrazinyl-2-oxoacetamide: is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an acetamidophenyl group attached to a hydrazinyl-oxoacetamide moiety, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-hydrazinyl-2-oxoacetamide typically involves the following steps:

    Formation of 4-acetamidophenylhydrazine: This intermediate is prepared by the reduction of 4-nitroacetanilide using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.

    Condensation Reaction: The 4-acetamidophenylhydrazine is then reacted with ethyl oxalate under reflux conditions to form the desired this compound. The reaction is typically carried out in an ethanol solvent, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reduction: Large quantities of 4-nitroacetanilide are reduced using industrial-scale hydrogenation reactors.

    Continuous Flow Condensation: The condensation reaction is performed in continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-hydrazinyl-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives with enhanced stability.

    Reduction: Hydrazine derivatives with potential biological activity.

    Substitution: Substituted amides and hydrazides with diverse chemical properties.

Scientific Research Applications

N-(4-acetamidophenyl)-2-hydrazinyl-2-oxoacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies exploring enzyme inhibition and protein interactions.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-hydrazinyl-2-oxoacetamide involves:

    Molecular Targets: The compound interacts with specific enzymes and proteins, inhibiting their activity.

    Pathways Involved: It affects pathways related to inflammation and pain, potentially through the inhibition of cyclooxygenase enzymes and modulation of nitric oxide production.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)-2-hydrazinyl-2-oxoacetamide: Similar structure but with a hydroxyl group instead of an acetamido group.

    N-(4-aminophenyl)-2-hydrazinyl-2-oxoacetamide: Contains an amino group, leading to different reactivity and applications.

Uniqueness

N-(4-acetamidophenyl)-2-hydrazinyl-2-oxoacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. Its acetamido group enhances its stability and solubility, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-hydrazinyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-6(15)12-7-2-4-8(5-3-7)13-9(16)10(17)14-11/h2-5H,11H2,1H3,(H,12,15)(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEGELDVLHDMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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